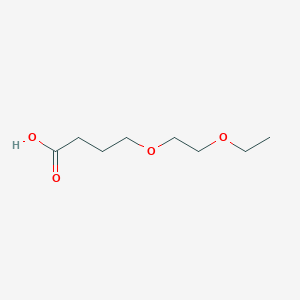

4-(2-Ethoxyethoxy)butanoic acid

Description

4-(2-Ethoxyethoxy)butanoic acid is a butanoic acid derivative featuring an ethoxyethoxy substituent at the fourth carbon position.

Properties

IUPAC Name |

4-(2-ethoxyethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-11-6-7-12-5-3-4-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXHZZGBLAIUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)butanoic acid typically involves the reaction of butanoic acid derivatives with ethoxyethanol under controlled conditions. One common method includes the esterification of butanoic acid followed by etherification with ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Ethoxyethoxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a histone deacetylase inhibitor.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)butanoic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histone proteins. This, in turn, affects various cellular pathways and can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Ethoxy-Substituted Butanoic Acids

Ethoxy groups influence polarity, solubility, and steric effects. Key examples include:

- 4-(4-Ethoxy-3-methylphenyl)butanoic acid (C₁₃H₁₈O₃): Features an ethoxy and methyl group on the phenyl ring. Molecular weight: 222.28 g/mol. Sensitive to irritation, requiring careful handling .

- 4-Ethoxy-2-methylene-4-oxobutanoic acid (C₇H₁₀O₄): Contains a ketone and ethoxy group. Molecular weight: 158.15 g/mol. Used in synthetic pathways involving acrylate derivatives .

Phenoxy-Substituted Butanoic Acids

Phenoxy groups impart aromaticity and influence electronic properties:

- 4-(4-Chlorophenoxy)butanoic acid and 4-(2,4-dichlorophenoxy)butanoic acid: Exhibit torsion angles of 161.6° and 170.1°, respectively, between the carboxyl group and the main chain. Chlorine atoms increase molecular rigidity and lipophilicity .

- 4-(2,5-Dimethoxyphenyl)butanoic acid (C₁₂H₁₆O₄): Melting point: 67–71°C; density: 1.133 g/cm³. Methoxy groups enhance electron-donating effects, altering reactivity .

Comparison: The ethoxyethoxy group in the target compound lacks aromaticity but offers greater conformational flexibility than rigid phenoxy derivatives.

Hydroxy- and Methoxy-Substituted Butanoic Acids

Polar substituents like hydroxy or methoxy groups affect acidity and hydrogen bonding:

- 4-(4-Hydroxyphenyl)butanoic acid (C₁₀H₁₂O₃): Melting point: 105–107°C; molecular weight: 180.2 g/mol.

- 4-Methoxy-2,4-dioxobutanoic acid (C₅H₆O₅): Similarity score: 0.97 to the target compound. Contains a diketone moiety, enhancing electrophilic reactivity .

Structural Insight: The ethoxyethoxy group in 4-(2-Ethoxyethoxy)butanoic acid likely reduces acidity (higher pKa) compared to hydroxy-substituted analogs due to electron-donating ether linkages.

Bromophenyl and Heterocyclic Derivatives

Halogenated or heterocyclic substituents modify steric and electronic profiles:

- 4-(4-Bromophenyl)butanoic acid (C₁₀H₁₁BrO₂): Molecular weight: 243.1 g/mol; melting point: 67°C. Bromine increases molecular weight and van der Waals interactions .

- 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid (C₁₀H₁₂O₆): Contains an acrylate ester, enabling polymerization applications .

Functional Contrast : Unlike bromophenyl or acrylate derivatives, the target compound’s ethoxyethoxy group may prioritize solubility over reactivity.

Data Table: Key Properties of Selected Analogs

Biological Activity

4-(2-Ethoxyethoxy)butanoic acid is an organic compound with the molecular formula C8H16O4, characterized by a carboxylic acid group and ether linkages. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and biotechnology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structural formula of this compound is as follows:

Synthesis Methods

The synthesis typically involves the reaction of butanoic acid derivatives with ethoxyethanol under acidic conditions. Common methods include:

- Esterification : Reaction of butanoic acid with ethoxyethanol.

- Etherification : Further modification to introduce ether linkages.

These reactions are generally conducted under reflux conditions with catalysts like sulfuric acid to ensure complete conversion.

This compound has been studied for its role as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, it alters the acetylation status of histones, impacting gene expression and cellular pathways associated with cancer cell proliferation.

Potential Therapeutic Applications

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity, making them potential candidates for antiviral drug development.

- Anticancer Activity : The modulation of gene expression through HDAC inhibition suggests potential applications in cancer therapy.

- Drug Development : Ongoing studies are exploring its use in synthesizing novel therapeutic agents targeting various diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antiviral | Exhibits activity against certain viral strains | |

| Anticancer | Inhibits cancer cell proliferation via HDAC inhibition | |

| Drug Development | Investigated for potential use in creating new pharmaceuticals |

Case Study: HDAC Inhibition

A study conducted on various compounds similar to this compound demonstrated significant inhibition of HDAC activity in vitro. The results indicated that at specific concentrations, the compound effectively reduced the proliferation of cancer cell lines, suggesting its potential utility in cancer treatment protocols.

Toxicological Profile

While exploring the biological activities, it is also crucial to consider the toxicological aspects. Initial studies suggest that this compound exhibits low toxicity at therapeutic doses; however, further research is necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.